molecular formula C25H18O5 B14452626 (3-Acetyloxy-6-methoxybenzo(a)pyren-1-yl) acetate CAS No. 74192-51-1

(3-Acetyloxy-6-methoxybenzo(a)pyren-1-yl) acetate

Katalognummer: B14452626
CAS-Nummer: 74192-51-1
Molekulargewicht: 398.4 g/mol
InChI-Schlüssel: SVXPIRHIQCLSIY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-Acetyloxy-6-methoxybenzo(a)pyren-1-yl) acetate is a chemical compound belonging to the class of substituted pyrenes Pyrenes are polycyclic aromatic hydrocarbons known for their unique photophysical and electronic properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Acetyloxy-6-methoxybenzo(a)pyren-1-yl) acetate typically involves indirect methods due to the challenges associated with direct substitution of the pyrene nucleus. . The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of metal catalysts, such as palladium or platinum, can enhance the efficiency of the reaction and reduce the production costs.

Analyse Chemischer Reaktionen

Types of Reactions

(3-Acetyloxy-6-methoxybenzo(a)pyren-1-yl) acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions typically result in halogenated or nitro-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

(3-Acetyloxy-6-methoxybenzo(a)pyren-1-yl) acetate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of (3-Acetyloxy-6-methoxybenzo(a)pyren-1-yl) acetate involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting its normal function and potentially leading to cell death. It may also interact with proteins, altering their structure and activity. These interactions are mediated by the compound’s unique electronic properties and its ability to form stable complexes with biological molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (3-Acetyloxy-6-methoxybenzo(a)pyrene): Similar structure but lacks the additional acetate group.

    (6-Methoxybenzo(a)pyrene): Lacks both the acetyloxy and acetate groups.

    (3-Acetyloxybenzo(a)pyrene): Lacks the methoxy group.

Uniqueness

(3-Acetyloxy-6-methoxybenzo(a)pyren-1-yl) acetate is unique due to the presence of both acetyloxy and methoxy groups, which confer distinct electronic and steric properties.

Eigenschaften

74192-51-1

Molekularformel

C25H18O5

Molekulargewicht

398.4 g/mol

IUPAC-Name

(3-acetyloxy-6-methoxybenzo[a]pyren-1-yl) acetate

InChI

InChI=1S/C25H18O5/c1-13(26)29-21-12-22(30-14(2)27)19-10-11-20-23-16(8-9-18(21)24(19)23)15-6-4-5-7-17(15)25(20)28-3/h4-12H,1-3H3

InChI-Schlüssel

SVXPIRHIQCLSIY-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)OC1=CC(=C2C=CC3=C(C4=CC=CC=C4C5=C3C2=C1C=C5)OC)OC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.